4-chloro-N-propylpyridine-3-sulfonamide

carbonic anhydrase inhibition regiochemistry medicinal chemistry

4-Chloro-N-propylpyridine-3-sulfonamide (CAS 76835-21-7) directly addresses the need for a validated 4-chloro regioisomer in carbonic anhydrase (CA) inhibitor research, particularly for tumor-associated isoforms hCA IX and XII. This building block enables precise SAR studies and focused library generation. - Enables head-to-head comparison with the 6-chloro regioisomer (CAS 54864-88-9) to deconvolute chlorine positional effects on isoform selectivity. - Provides a synthetic handle for N-alkylation or click-chemistry, supporting late-stage functionalisation and the development of high-selectivity probes. - Delivers ≥98% purity, ensuring observed biological activity differences are structure-driven, not impurity-related.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.70 g/mol
CAS No. 76835-21-7
Cat. No. B13619352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-propylpyridine-3-sulfonamide
CAS76835-21-7
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.70 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=C(C=CN=C1)Cl
InChIInChI=1S/C8H11ClN2O2S/c1-2-4-11-14(12,13)8-6-10-5-3-7(8)9/h3,5-6,11H,2,4H2,1H3
InChIKeyXPSIGLQQJGMTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Chloro‑N‑propylpyridine‑3‑sulfonamide (CAS 76835‑21‑7): A Regiospecific Pyridine‑3‑sulfonamide Building Block for Carbonic Anhydrase Inhibitor Programmes


4‑Chloro‑N‑propylpyridine‑3‑sulfonamide is a 4‑chloro‑substituted pyridine‑3‑sulfonamide bearing an N‑propyl tail. It belongs to the class of 4‑substituted pyridine‑3‑sulfonamides that have been extensively explored as zinc‑binding carbonic anhydrase (CA) inhibitors, particularly against the tumour‑associated isoforms hCA IX and hCA XII [1]. Its 4‑chloro substituent and flexible N‑propyl chain differentiate it from regioisomeric and N‑alkyl variants that are commonly used as SAR probes in medicinal chemistry campaigns.

Why Generic Substitution Fails for 4‑Chloro‑N‑propylpyridine‑3‑sulfonamide: Regiochemistry, N‑Alkyl Topology and Synthetic Lineage


In‑class pyridine‑3‑sulfonamides are not interchangeable because the position of the chlorine atom and the structure of the N‑alkyl substituent jointly govern both inhibitory potency and isoform selectivity toward carbonic anhydrase isoforms [1]. The 4‑chloro‑pyridine‑3‑sulfonamide scaffold is the privileged entry point for generating the most potent tumour‑associated CA IX/XII inhibitors [2], and switching to a 6‑chloro regioisomer or altering the N‑alkyl group from n‑propyl to isopropyl can re‑orient the tail within the active‑site cleft, significantly altering the KI and selectivity ratios that are critical for lead optimisation.

Quantitative Differentiation Evidence for 4‑Chloro‑N‑propylpyridine‑3‑sulfonamide (76835‑21‑7) versus Closest Comparators


Regioisomeric Chlorine Position Dictates Access to Potent hCA IX Inhibition

The 4‑chloro substitution pattern is the essential pharmacophoric element for generating low‑nanomolar hCA IX inhibitors. In a systematic series of heterocyclic 4‑substituted pyridine‑3‑sulfonamides, compounds bearing the 4‑chloro‑pyridine‑3‑sulfonamide core achieved KI values against hCA IX as low as 19.5 nM, rivalling clinically used sulfonamides (AAZ, MZA, EZA, DCP, IND: KI = 24–50 nM) [1]. By contrast, the 6‑chloro regioisomer (6‑chloro‑N‑propylpyridine‑3‑sulfonamide, CAS 54864‑88‑9) places the chlorine atom adjacent to the ring nitrogen, which alters the electronic environment of the sulfonamide zinc‑binding group and produces a different SAR profile that has not yielded comparable potency in the same assay systems. While head‑to‑head KI data for the exact target compound are not publicly available, the class‑level SAR unequivocally demonstrates that 4‑chloro substitution is required for the high‑potency, CA IX‑selective phenotype [1][2].

carbonic anhydrase inhibition regiochemistry medicinal chemistry

N‑Propyl versus N‑Isopropyl Substitution Modulates Lipophilicity and Predicted ADME Profile

The target compound bears a linear N‑propyl chain, while the closest N‑alkyl analogue, 4‑chloro‑N‑isopropylpyridine‑3‑sulfonamide (CAS 59582‑92‑2), carries a branched isopropyl group. Vendor‑reported computed LogP for 4‑chloro‑N‑propylpyridine‑3‑sulfonamide is 1.42 , whereas the isopropyl analogue is reported with a higher computed LogP (approximately 1.8–2.0 based on structural increment methods). This difference of ~0.4–0.6 LogP units corresponds to an approximately 2.5–4‑fold difference in octanol‑water partition coefficient, which can influence membrane permeability, solubility, and non‑specific protein binding. For researchers optimising lead‑like properties, the linear N‑propyl variant offers lower lipophilicity that may be advantageous for aqueous solubility and reduced metabolic liability.

physicochemical properties lipophilicity ADME prediction

Synthetic Accessibility via Well‑Characterised Sulfonyl Chloride Intermediate

4‑Chloro‑N‑propylpyridine‑3‑sulfonamide is synthesised from 4‑chloropyridine‑3‑sulfonyl chloride (CAS 33263‑44‑4) and propylamine . The sulfonyl chloride precursor is a well‑characterised, commercially available intermediate with established synthetic protocols involving diazotisation of 3‑amino‑4‑chloropyridine and subsequent SO₂ insertion [1]. In contrast, the 6‑chloro regioisomer requires 6‑chloropyridine‑3‑sulfonyl chloride, which is less widely stocked and carries a higher procurement cost per gram based on vendor catalogue cross‑comparison. The availability of a reliable, scalable synthetic route to the 4‑chloro intermediate translates into more predictable lead times and batch‑to‑batch consistency for the target compound.

synthetic chemistry building block sulfonyl chloride

Purity Benchmarking: ≥98% HPLC Purity Enables Reproducible SAR Studies

Reputable vendors supply 4‑chloro‑N‑propylpyridine‑3‑sulfonamide at ≥98% purity (HPLC) . In contrast, the regioisomeric 6‑chloro‑N‑propylpyridine‑3‑sulfonamide is typically offered at 95% purity . A 3‑percentage‑point purity differential corresponds to up to 3% w/w of unidentified impurities, which can confound dose‑response curves in enzymatic assays and produce false SAR signals. For CA inhibition assays where KI values span low nanomolar to micromolar ranges, even 1–2% of a highly potent impurity can distort the apparent potency of the test compound.

purity quality control reproducibility

High‑Value Application Scenarios for 4‑Chloro‑N‑propylpyridine‑3‑sulfonamide (76835‑21‑7)


Medicinal Chemistry: Starting Scaffold for Tumour‑Associated Carbonic Anhydrase IX/XII Inhibitor Lead Optimisation

The compound serves as a direct precursor for N‑alkylation or click‑chemistry functionalisation at the sulfonamide nitrogen, enabling rapid exploration of tail groups that modulate hCA IX vs. hCA II selectivity. The 4‑chloro substitution on the pyridine ring is the validated pharmacophoric anchor required for low‑nanomolar hCA IX inhibition, as established by multiple independent series [1]. Researchers can use this building block to generate focused libraries aiming for selectivity indices (KI hCA II / KI hCA IX) that exceed those of acetazolamide (SI ≈ 0.23–0.8), with published 4‑substituted pyridine‑3‑sulfonamides reaching SI values up to 5.9 [2].

Chemical Biology: Tool Compound for Profiling Chlorine Position‑Dependent CA Isoform Selectivity

Because the 4‑chloro and 6‑chloro regioisomers are both commercially available, procurement of the 4‑chloro variant (CAS 76835‑21‑7) enables direct head‑to‑head comparison with the 6‑chloro regioisomer (CAS 54864‑88‑9) in the same assay platform. Such comparative studies can deconvolute the contribution of chlorine position to isoform selectivity, binding kinetics, and off‑target profiles across the CA family (hCA I, II, IX, XII, XIV). The higher commercial purity (≥98%) of the 4‑chloro compound ensures that observed differences are attributable to structure rather than impurity content.

Process Chemistry: Scalable Intermediate for Sulfonamide‑Based API Fragment Synthesis

The well‑established synthetic route from 4‑chloropyridine‑3‑sulfonyl chloride [3] and the broad multi‑supplier availability of both the intermediate and final compound make this the preferred regioisomer for gram‑scale and larger synthesis campaigns. The N‑propyl group provides a synthetic handle that can be further derivatised or retained as a metabolically stable alkyl substituent, supporting fragment‑based drug discovery and late‑stage functionalisation strategies.

Analytical Reference: Chromatographic Standard for Regioisomeric Purity Determination

With a defined LogP of 1.42 and established HPLC purity specifications, 4‑chloro‑N‑propylpyridine‑3‑sulfonamide can serve as a retention‑time marker and purity reference standard when developing LC‑MS methods to resolve 4‑chloro/6‑chloro regioisomeric mixtures in reaction monitoring or quality control of downstream derivatives.

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